Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside

Description

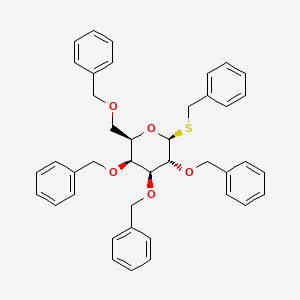

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside (CAS: 210358-01-3, molecular formula: C₄₁H₄₂O₅S, molecular weight: 646.83) is a fully benzylated thioglycoside derivative of galactose. Its structure features a β-configured thio-glycosidic bond at the anomeric position and benzyl ether protecting groups at all hydroxyl positions (2, 3, 4, and 6). This compound is widely used in carbohydrate chemistry as a glycosyl donor due to the stability of the thio-glycosidic bond under acidic conditions and the robust protection offered by benzyl groups .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-benzylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42O5S/c1-6-16-32(17-7-1)26-42-30-37-38(43-27-33-18-8-2-9-19-33)39(44-28-34-20-10-3-11-21-34)40(45-29-35-22-12-4-13-23-35)41(46-37)47-31-36-24-14-5-15-25-36/h1-25,37-41H,26-31H2/t37-,38+,39+,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGXUYMYRDMAFA-RSGFCBGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447903 | |

| Record name | Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210358-01-3 | |

| Record name | Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose with benzyl groups. The process generally starts with the selective protection of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The thiol group is introduced by reacting the protected galactose derivative with thiourea followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzyl protecting groups, typically using hydrogenation with palladium on carbon as a catalyst.

Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected galactopyranoside derivatives.

Substitution: Functionalized galactopyranoside derivatives.

Applications De Recherche Scientifique

Synthetic Carbohydrate Chemistry

Glycosylation Reactions

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside serves as an effective glycosyl donor in glycosylation reactions. It has been utilized to synthesize complex oligosaccharides due to its ability to provide anomerically activated galactosyl units. For instance, it was transformed into phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside and subsequently used in the synthesis of galabiosides with high yields (up to 95%) when combined with specific promoters like N-iodosuccinimide and trimethylsilyl trifluoromethanesulfonate .

Case Study: Synthesis of Galabiosides

In a notable study, the synthesis of galabiosides from phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside demonstrated its utility as a glycosyl donor. The reaction conditions were optimized to achieve high yields of the desired products while minimizing by-products. The crystalline nature of the synthesized compounds further facilitated purification processes .

Medicinal Chemistry

Antiviral and Anticancer Research

The compound has been investigated for its potential antiviral and anticancer properties. Its derivatives have shown promise in inhibiting viral replication and cancer cell growth in preliminary studies. The structure provides a scaffold for modifications that enhance biological activity against specific targets.

Case Study: Antiviral Activity

Research indicated that certain derivatives of this compound exhibited significant antiviral activity against viruses such as HIV and herpes simplex virus. These findings suggest that further exploration into its derivatives could lead to the development of new antiviral agents .

Biochemical Research

Enzyme Substrates and Inhibitors

this compound is also used as a substrate for various glycosidases in biochemical assays. Its ability to mimic natural substrates makes it suitable for studying enzyme kinetics and mechanisms.

Case Study: Glycosidase Inhibition Studies

In studies focusing on glycosidase inhibition, this compound has been employed to evaluate the inhibition profiles of different glycosidases. The results indicated that modifications on the benzyl groups could significantly alter the inhibitory potency against specific enzymes .

Mécanisme D'action

The mechanism of action of Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups during synthetic processes, preventing unwanted side reactions. The thiol group can participate in nucleophilic substitution reactions, facilitating the formation of glycosidic bonds.

Molecular Targets and Pathways: The compound targets specific enzymes involved in glycosylation processes. It can interact with glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This interaction is crucial in the synthesis of glycoconjugates and oligosaccharides.

Comparaison Avec Des Composés Similaires

Substituent Variations at the Anomeric Position

- Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside (CAS: 74801-29-9): This compound replaces the benzyl group at the anomeric position with a phenyl group. While both compounds share identical benzyl protection, the phenyl substituent may alter electronic properties and glycosylation reactivity. For example, phenyl thioglycosides are often less reactive than benzyl derivatives in certain glycosylation reactions due to differences in leaving-group stability . Synthetic Yield: Phenyl derivatives are synthesized in 73% yield over two steps from penta-O-acetyl-β-D-galactopyranose, comparable to benzyl analogues .

- Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS: 61145-33-3): This derivative uses a cyanomethyl group at the anomeric position and acetyl protections instead of benzyl. Acetyl groups are deprotected under mild basic conditions (e.g., Zemplén deacetylation), offering synthetic flexibility compared to benzyl groups, which require hydrogenolysis .

Protecting Group Strategies

- Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-galactopyranoside (Synthose Catalogue #EL184): This compound employs a benzylidene acetal at the 4,6-positions, enabling selective ring-opening for further functionalization. In contrast, the fully benzylated derivative lacks this regioselective flexibility but offers uniform stability across all positions .

- Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside (CAS: 53008-63-2): The α-anomeric configuration and methyl glycosidic bond distinguish this compound. The β-thio configuration in the target compound enhances stability under acidic conditions, making it preferable as a glycosyl donor in oligosaccharide synthesis .

Stereochemical and Functional Group Comparisons

- Benzyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside (Compound 134): A glucose analogue with tri-O-benzyl protection. The axial C4 hydroxyl in galactose derivatives (vs.

- Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside (CAS: 24404-53-3): Acetyl groups here provide temporary protection, contrasting with the permanent benzyl groups in the target compound. Acetylated derivatives are more soluble in polar solvents but less stable under basic conditions .

Key Data Tables

Table 2: Deprotection Conditions

Activité Biologique

Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside is a glycoside compound that has garnered attention in the field of carbohydrate chemistry and its biological implications. This article explores its synthesis, biological activities, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its complex structure featuring multiple benzyl groups attached to a galactopyranoside backbone. The empirical formula is with a molecular weight of approximately 540.65 g/mol .

Synthesis typically involves the transformation of simpler galactose derivatives into this compound through various glycosylation reactions. For instance, phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside can be synthesized with high yields using specific reagents such as N-iodosuccinimide and trimethylsilyl trifluoromethanesulfonate as promoters .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Immunomodulatory Effects

Studies have shown that this compound can modulate immune responses. Its ability to enhance the activity of certain immune cells suggests potential applications in immunotherapy. For example, it has been reported to increase the proliferation of lymphocytes in vitro, indicating a role in boosting immune function .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in various models. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which could make it beneficial for conditions characterized by chronic inflammation .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent .

Research on Immunomodulation

In another study focusing on immunomodulation, researchers observed that treatment with this compound led to a marked increase in the production of interferon-gamma (IFN-γ) by T-cells. This finding supports its potential use in enhancing immune responses against infections or tumors .

Data Table: Biological Activities Overview

Q & A

Basic: What are the key synthetic routes for preparing Benzyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside, and what yields are typically achieved?

The synthesis typically begins with 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose , which undergoes selective deprotection and benzylation. Evidence shows that benzyl or phenyl groups are introduced via nucleophilic substitution or thioglycoside formation. For example:

- Step 1 : Acetyl group removal under acidic/basic conditions to expose hydroxyl groups.

- Step 2 : Benzylation using benzyl bromide and a base (e.g., NaH or AgOTf) in anhydrous DMF or CHCl .

- Step 3 : Thio-introduction via reaction with benzyl thiol in the presence of Lewis acids like BF·EtO .

Reported yields for multi-step syntheses range from 58% (three steps) to 73% (two steps) , depending on reaction optimization and purification methods .

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR confirm benzyl group integration, anomeric configuration (β-D-galactopyranoside), and thioglycosidic linkage .

- X-ray Crystallography : Used to resolve stereochemical details (e.g., unit cell dimensions: , , in P222 space group) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., ~554.67 g/mol for analogous benzyl-protected galactosides) .

Basic: What is the functional role of benzyl protecting groups in this compound?

Benzyl groups serve as temporary protective moieties to:

- Prevent undesired reactivity during glycosylation (e.g., hydroxyl group participation in side reactions).

- Enhance solubility in organic solvents (e.g., CHCl, THF) for efficient coupling .

- Enable regioselective deprotection using hydrogenolysis (Pd/C, H) or acidic conditions for downstream functionalization .

Advanced: How can glycosylation efficiency be optimized when using this compound as a donor?

Key factors include:

- Promoter selection : N-Iodosuccinimide (NIS) with trimethylsilyl triflate (TMSOTf) enhances activation of the thioglycoside, achieving ≥98% coupling efficiency in some cases .

- Temperature control : Reactions at −40°C to 0°C minimize anomeric side reactions .

- Donor-acceptor ratio : A 1.2:1 molar ratio (donor:acceptor) balances reactivity and minimizes waste .

- Moisture exclusion : Rigorous anhydrous conditions (molecular sieves, Ar/N atmosphere) prevent hydrolysis .

Advanced: What strategies address stereochemical challenges during oligosaccharide assembly with this compound?

- Anchimeric assistance : Neighboring group participation (e.g., acetyl or benzoyl groups at C-2) directs β-configuration retention .

- Protective group tuning : Benzylidene acetal protection at C-4 and C-6 restricts conformational flexibility, favoring desired glycosidic bond formation .

- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products, while prolonged heating may shift equilibria .

Advanced: How can researchers resolve contradictory yield data in multi-step syntheses involving this compound?

Discrepancies in yields (e.g., 58% vs. 73% in similar routes ) arise from:

- Intermediate instability : Benzyl-protected intermediates may degrade under prolonged storage or harsh conditions.

- Purification losses : Column chromatography efficiency varies with silica gel activity and solvent polarity.

- Side reactions : Competing pathways (e.g., over-benzylation or thioglycoside hydrolysis) require careful monitoring via TLC or HPLC .

Mitigation : Optimize stepwise reaction quenching, employ high-purity reagents, and validate reproducibility across ≥3 independent trials.

Advanced: What mechanistic insights explain the reactivity of this thioglycoside in glycosyltransferase studies?

The thioglycoside’s leaving group ability (C-1 thiol) facilitates enzymatic or chemical glycosylation. Studies show:

- Enzymatic recognition : The β-configuration aligns with galactosyltransferase active sites, enabling regioselective transfer to acceptors like GlcNAc derivatives .

- Chemoselective activation : Thiophiles (e.g., I, NBS) selectively activate the thioglycoside over O-glycosides in complex mixtures .

- Computational modeling : MD simulations predict binding affinities and transition states for glycosidic bond formation .

Advanced: How does this compound compare to other glycosyl donors (e.g., trichloroacetimidates) in synthetic utility?

Advanced: What are the limitations of this compound in synthesizing branched oligosaccharides?

- Steric hindrance : Multiple benzyl groups impede access to axial hydroxyls on acceptors, limiting branching at C-3 or C-4 .

- Orthogonality challenges : Simultaneous deprotection of benzyl groups without affecting thioglycosidic bonds requires precise conditions (e.g., H/Pd(OH)) .

- Stereochemical drift : Prolonged reaction times or elevated temperatures may lead to anomerization .

Advanced: How can computational tools enhance the design of experiments using this compound?

- DFT calculations : Predict activation energies for glycosylation steps and optimize transition states .

- Molecular docking : Simulate interactions with glycosyltransferases to guide acceptor design .

- Retrosynthetic planning : AI platforms (e.g., ASKCOS) propose step-efficient routes by analyzing protective group compatibility and reaction databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.